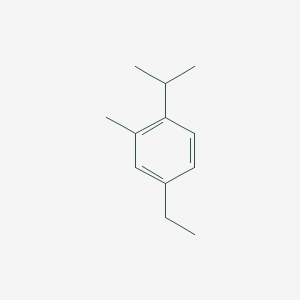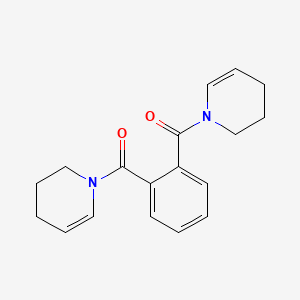
Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.3636 This compound features a pyridine ring structure, which is a six-membered ring containing one nitrogen atom
準備方法
The synthesis of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves several steps. One common method includes the reaction of 1,2-phenylenedicarbonyl chloride with 1,2,3,4-tetrahydropyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
科学的研究の応用
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .
類似化合物との比較
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds, such as:
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-): This compound has a similar structure but differs in the presence of additional carbonyl groups.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound features triazole rings instead of tetrahydropyridine rings, leading to different chemical properties and applications.
特性
CAS番号 |
52881-76-2 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h3-5,7,9-11,13H,1-2,6,8,12,14H2 |
InChIキー |
PNANBGADSBTPED-UHFFFAOYSA-N |
正規SMILES |
C1CC=CN(C1)C(=O)C2=CC=CC=C2C(=O)N3CCCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



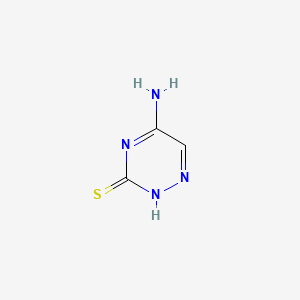
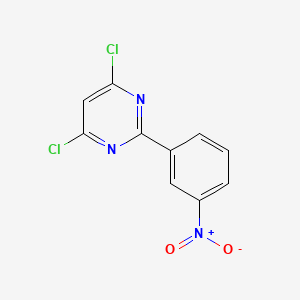

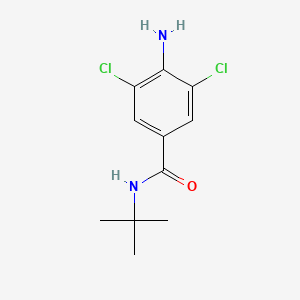

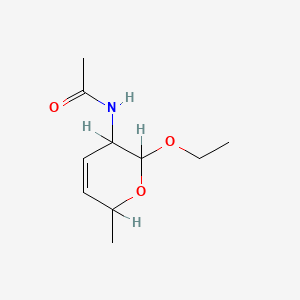
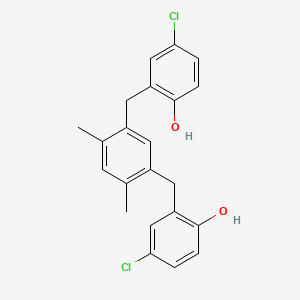
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
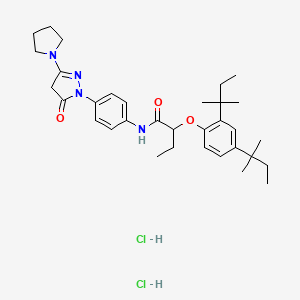

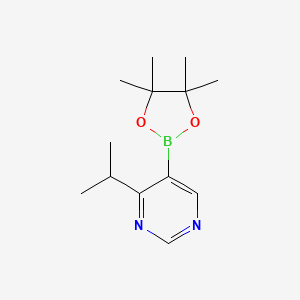
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
